molecular formula C7H9NO4S B6165090 N-(2,5-dihydroxyphenyl)methanesulfonamide CAS No. 127328-96-5

N-(2,5-dihydroxyphenyl)methanesulfonamide

Cat. No.: B6165090
CAS No.: 127328-96-5
M. Wt: 203.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dihydroxyphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dihydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dihydroxyphenyl)methanesulfonamide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins, affecting their structure and function. The sulfonamide group can also interact with enzymes, inhibiting their activity by mimicking the natural substrate .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dihydroxyphenyl)methanesulfonamide
  • N-(3,5-dihydroxyphenyl)methanesulfonamide
  • N-(2,5-dihydroxyphenyl)ethanesulfonamide

Uniqueness

N-(2,5-dihydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its isomers .

Properties

CAS No.

127328-96-5

Molecular Formula

C7H9NO4S

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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